Ethyl2-(3-bromophenyl)-4-cyclopropylthiazole-5-carboxylate
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Overview
Description
Ethyl2-(3-bromophenyl)-4-cyclopropylthiazole-5-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group, a cyclopropyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(3-bromophenyl)-4-cyclopropylthiazole-5-carboxylate typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl2-(3-bromophenyl)-4-cyclopropylthiazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce phenyl derivatives.
Scientific Research Applications
Ethyl2-(3-bromophenyl)-4-cyclopropylthiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl2-(3-bromophenyl)-4-cyclopropylthiazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in π-π interactions with aromatic amino acids in proteins, while the thiazole ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl2-(4-bromophenyl)-4-cyclopropylthiazole-5-carboxylate
- Ethyl2-(3-chlorophenyl)-4-cyclopropylthiazole-5-carboxylate
- Ethyl2-(3-bromophenyl)-4-methylthiazole-5-carboxylate
Uniqueness
Ethyl2-(3-bromophenyl)-4-cyclopropylthiazole-5-carboxylate is unique due to the presence of the cyclopropyl group, which imparts rigidity and influences the compound’s conformational flexibility. This structural feature can affect its binding affinity and specificity towards molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H14BrNO2S |
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Molecular Weight |
352.2 g/mol |
IUPAC Name |
ethyl 2-(3-bromophenyl)-4-cyclopropyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H14BrNO2S/c1-2-19-15(18)13-12(9-6-7-9)17-14(20-13)10-4-3-5-11(16)8-10/h3-5,8-9H,2,6-7H2,1H3 |
InChI Key |
JHAHPIBXSKDTPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)Br)C3CC3 |
Origin of Product |
United States |
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